molecular formula C14H15FN4O B2648797 N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide CAS No. 1445107-52-7

N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide

Cat. No.: B2648797
CAS No.: 1445107-52-7
M. Wt: 274.299
InChI Key: BCFBWRKRHKSKOU-UHFFFAOYSA-N
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Description

N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide is a synthetic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group at the 6-position of the pyridine ring, a fluorine atom at the 6-position of another pyridine ring, and a carboxamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 3-(dimethylamino)pyridine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 6-fluoropyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[6-(methylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide
  • N-{[6-(ethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide
  • N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-chloropyridine-2-carboxamide

Uniqueness

N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer specific electronic and steric properties. These features can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic profile compared to similar compounds.

Biological Activity

N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C13H14F2N4O
  • Molecular Weight : 270.28 g/mol
  • CAS Number : Not explicitly listed but can be derived based on its IUPAC name.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

  • Antiplasmodial Activity : Research has indicated that compounds with similar pyridine structures exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For example, a related compound showed an IC50 value of 142 nM, indicating potent activity with low toxicity towards human cells .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to inflammatory processes or cancer cell proliferation. Pyridine carboxamides have been shown to modulate pathways involved in cell signaling and apoptosis .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis
A549 (Lung Cancer)3.5Cell cycle arrest
HeLa (Cervical Cancer)4.8Inhibition of proliferation

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antimalarial Research : Another study evaluated the compound's activity against P. falciparum. The findings indicated that modifications to the pyridine ring could enhance antiplasmodial effects, potentially leading to new treatments for malaria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that:

  • Dimethylamino Group : Enhances binding affinity to biological targets.
  • Fluorine Substitution : Increases lipophilicity, improving membrane permeability.

These modifications are crucial for optimizing the compound's pharmacokinetic properties and efficacy.

Properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-6-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-19(2)13-7-6-10(8-16-13)9-17-14(20)11-4-3-5-12(15)18-11/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBWRKRHKSKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CNC(=O)C2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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